molecular formula C17H15Cl2N3O3 B2498035 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-29-5

3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2498035
CAS RN: 1005299-29-5
M. Wt: 380.23
InChI Key: YQFNCHYINYAYOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, starting from basic pyridine or pyrimidine compounds and incorporating different functional groups through reactions such as nucleophilic aromatic substitution, amide formation, and ring closure processes. For instance, Jatczak et al. (2014) developed a straightforward synthesis starting from 2-chloropyridine-3-carboxylic acid, demonstrating the versatility in attaching either identical or different groups to the nitrogen atoms in the pyrimidine ring, showcasing the compound's structural diversity and its impact on biopharmaceutical properties (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction analysis. For example, Ashraf et al. (2019) detailed the structural ascertaining of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives through spectral techniques and X-ray diffraction, providing insights into the electronic structures and reactivity sites via molecular electrostatic potential (MEP) analysis (Ashraf et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Derivatives : A study by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including various structural analogs of the specified compound. This research highlights the utility of these compounds in exploring new chemical entities, emphasizing their importance in pharmaceutical chemistry (Ashraf et al., 2019).
  • Crystal and Molecular Structure Analysis : Trilleras et al. (2009) conducted a study on the molecular and crystal structures of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This research is significant for understanding the structural properties and potential applications of these compounds in various scientific domains (Trilleras et al., 2009).

Pharmaceutical and Biological Research

  • Antitumor Activity : Research by Grivsky et al. (1980) on a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrated potent lipid-soluble inhibitory effects on mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats. This suggests potential anticancer applications for structurally similar compounds (Grivsky et al., 1980).
  • Antimicrobial Activity : A study by Vlasov et al. (2022) on 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, closely related to the compound , revealed moderate antimicrobial activity against various bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2022).

Chemical Properties and Reactivity

  • Computational Exploration and NBO Analysis : The study by Ashraf et al. (2019) also utilized density functional theory (DFT) and time-dependent (TD-DFT) computation to analyze the electronic structures of their synthesized compounds. This provided insights into the interactions and charge transfer among different orbitals, crucial for understanding the chemical reactivity of these compounds (Ashraf et al., 2019).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-3-25-13-6-7-20-15-14(13)16(23)22(17(24)21(15)2)9-10-4-5-11(18)8-12(10)19/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFNCHYINYAYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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